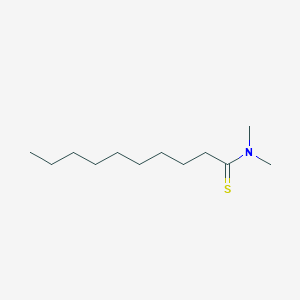
3-Thiatetradecansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Thiatetradecanoic Acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of thioether linkages in fatty acids.
Biology: It serves as a substrate for N-myristoyltransferase (NMT), which is involved in the metabolism of thiofatty acids.
Medicine: Research indicates its potential in modulating lipid metabolism and reducing plasma lipid levels, making it a candidate for studying metabolic diseases.
Industry: It is used in the development of specialized lubricants and surfactants due to its unique chemical properties.
Wirkmechanismus
Target of Action
3-Thiatetradecanoic Acid primarily targets N-myristoyltransferase (NMT) and Peroxisome proliferator-activated receptors (PPARs) . NMT is involved in the metabolism of thiofatty acids , while PPARs are transcription factors involved in fatty acid metabolism and energy homeostasis .
Mode of Action
3-Thiatetradecanoic Acid acts as a substrate for NMT and an activator of PPARs . It interacts with these targets, leading to changes in the metabolism of thiofatty acids and the activation of PPARs .
Biochemical Pathways
The compound’s interaction with NMT and PPARs affects the metabolism of thiofatty acids and the activation of PPARs . This leads to changes in fatty acid metabolism and energy homeostasis .
Result of Action
When administered, 3-Thiatetradecanoic Acid acts as a peroxisome inducer, increases fatty acid oxidation, and lowers plasma lipid levels . It also induces the formation of oleic acid via Δ9-desaturase, and dose-dependently increases Δ9-desaturase mRNA levels .
Biochemische Analyse
Biochemical Properties
3-Thiatetradecanoic Acid is known to interact with various enzymes and proteins. It acts as a peroxisome inducer (PPAR ligand), increases fatty acid oxidation, and lowers plasma lipid levels . This suggests that 3-Thiatetradecanoic Acid plays a significant role in biochemical reactions, particularly those involving lipid metabolism.
Cellular Effects
The effects of 3-Thiatetradecanoic Acid on cells are primarily related to its role in fatty acid metabolism. By acting as a PPAR ligand, 3-Thiatetradecanoic Acid can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Thiatetradecanoic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression. As a PPAR ligand, it can bind to PPAR receptors, leading to the activation or inhibition of enzymes involved in fatty acid metabolism .
Metabolic Pathways
3-Thiatetradecanoic Acid is involved in fatty acid metabolism, acting as a PPAR ligand . This suggests that it interacts with enzymes and cofactors involved in this metabolic pathway, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiatetradecanoic Acid typically involves the introduction of a sulfur atom into the fatty acid chain. One common method is the reaction of undecylthiol with bromoacetic acid under basic conditions to form the thioether linkage. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for 3-Thiatetradecanoic Acid are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiatetradecanoic Acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers with different substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myristic Acid: A 14-carbon saturated fatty acid without the sulfur substitution.
Tetradecanoic Acid:
Tetradecylthioacetic Acid: A similar compound with a thioether linkage but different chain length or substitution pattern.
Uniqueness
3-Thiatetradecanoic Acid is unique due to the presence of the sulfur atom in the fatty acid chain, which imparts distinct chemical and biological properties. This substitution allows it to act as a PPAR ligand and modulate lipid metabolism differently compared to its non-sulfur analogs.
Eigenschaften
IUPAC Name |
2-undecylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSKBQAJULWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047545 | |
| Record name | 3-Thiatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116296-31-2 | |
| Record name | 2-(Undecylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)




![N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride](/img/structure/B58527.png)
